N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine
Description
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic adenosine derivative featuring a 1,2,3-triazole ring substituted with a 4-propoxyphenyl group at the 4-position and a methyl group at the adenosine N-position. This compound exemplifies the integration of triazole chemistry into nucleoside frameworks, leveraging the structural rigidity and hydrogen-bonding capacity of the triazole moiety to modulate biological interactions.
Properties
CAS No. |
906670-53-9 |
|---|---|
Molecular Formula |
C22H26N8O5 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-[4-(4-propoxyphenyl)triazol-1-yl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C22H26N8O5/c1-3-8-34-13-6-4-12(5-7-13)14-9-30(28-27-14)22-25-19(23-2)16-20(26-22)29(11-24-16)21-18(33)17(32)15(10-31)35-21/h4-7,9,11,15,17-18,21,31-33H,3,8,10H2,1-2H3,(H,23,25,26)/t15-,17-,18-,21-/m1/s1 |
InChI Key |
HVRTYIRVPBOIOV-QTQZEZTPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)NC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)NC |
Origin of Product |
United States |
Preparation Methods
N⁶-Methylation of Adenosine
The synthesis begins with N⁶-methylation of adenosine using methylamine in tetrahydrofuran (THF). This step achieves >90% yield under optimized conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Methylamine source | 2.0 M CH₃NH₂ in THF |
| Temperature | 25°C |
| Reaction time | 48 hours |
| Workup | Precipitation with ethanol |
Key Consideration : Excess methylamine ensures complete substitution while minimizing adenine ring side reactions.
C2-Iodination of N⁶-Methyladenosine
Iodination at the adenine C2 position employs iodine monochloride (ICl) in acetic acid:
Procedure
- Dissolve N⁶-methyladenosine (10 mmol) in glacial acetic acid.
- Add ICl (12 mmol) dropwise at 0°C.
- Stir for 6 hours at room temperature.
- Quench with sodium thiosulfate and isolate via vacuum filtration.
Yield : 78–85%
Characterization : ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, H-8), 5.89 (d, J = 6.2 Hz, 1H, H-1').
Azide Substitution
The iodine atom is displaced by sodium azide (NaN₃) in dimethylformamide (DMF):
Optimized Protocol
- Molar ratio : 1:1.2 (2-iodo-N⁶-methyladenosine : NaN₃)
- Temperature : 80°C
- Duration : 24 hours
- Yield : 66%
Critical Note : Azide-tetrazole tautomerism occurs in polar aprotic solvents (17% tetrazole form in DMSO-d₆), necessitating immediate use in subsequent steps.
Preparation of 4-Propoxyphenylacetylene
Propoxylation of 4-Iodophenol
4-Iodophenol undergoes O-propylation using propyl bromide and potassium carbonate:
Conditions
| Component | Quantity |
|---|---|
| 4-Iodophenol | 10 mmol |
| Propyl bromide | 15 mmol |
| K₂CO₃ | 20 mmol |
| Solvent | Acetone (50 mL) |
| Reaction time | 12 hours reflux |
Yield : 92% (4-propoxyiodobenzene)
Sonogashira Coupling
Palladium-catalyzed coupling with trimethylsilylacetylene (TMSA):
Catalytic System
- Pd(PPh₃)₂Cl₂ (5 mol%)
- CuI (10 mol%)
- PPh₃ (20 mol%)
- Et₃N (3 equiv)
Procedure
- Heat 4-propoxyiodobenzene (5 mmol) and TMSA (6 mmol) in THF at 60°C for 8 hours.
- Deprotect with K₂CO₃ in MeOH/H₂O to yield 4-propoxyphenylacetylene.
Yield : 84%
Copper-Catalyzed Azide-Alkyne Cycloaddition
Reaction Setup
Components
- 2-Azido-N⁶-methyladenosine (1 equiv)
- 4-Propoxyphenylacetylene (2 equiv)
- CuSO₄·5H₂O (0.05 equiv)
- Sodium ascorbate (0.2 equiv)
- Solvent: H₂O/t-BuOH (3:1 v/v)
Procedure
- Suspend azide (0.2 mmol) and alkyne (0.4 mmol) in solvent.
- Add copper catalyst and reductant.
- Stir at 25°C for 12 hours.
- Collect precipitate by filtration.
Yield : 58–65%
Deprotection of Ribose Hydroxyls
If isopropylidene-protected intermediates are used, final deprotection employs trifluoroacetic acid (TFA):
Conditions
- 80% aqueous TFA
- 2 hours at 25°C
- Neutralize with NH₄OH
Purity : >95% (HPLC)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.45 (s, 1H, H-8), 8.12 (s, 1H, triazole-H), 7.75 (d, J = 8.6 Hz, 2H, Ar-H), 6.98 (d, J = 8.6 Hz, 2H, Ar-H), 5.92 (d, J = 6.1 Hz, 1H, H-1'), 4.60–4.45 (m, 2H, OCH₂CH₂), 3.94 (t, J = 6.4 Hz, 2H, OCH₂CH₂CH₃), 3.08 (s, 3H, N⁶-CH₃), 1.75 (sextet, J = 7.0 Hz, 2H, CH₂CH₂CH₃), 1.01 (t, J = 7.4 Hz, 3H, CH₂CH₃).
HRMS (ESI)
Calculated for C₂₁H₂₅N₇O₅ [M+H]⁺: 480.1943
Found: 480.1946
Purity Assessment
HPLC Conditions
- Column: C18 (4.6 × 150 mm, 5 µm)
- Mobile phase: 20–80% MeCN in 0.1% formic acid
- Retention time: 8.7 min
- Purity: 98.2%
Optimization Challenges and Solutions
Azide Stability
Problem : Spontaneous tetrazole formation reduces cycloaddition efficiency.
Solution :
- Use freshly prepared azide intermediates
- Minimize storage time in DMSO
Copper Catalyst Loading
Optimization : Excess Cu(I) increases byproducts; 0.05 equiv balances reactivity and purity.
Solvent Selection
t-BuOH/H₂O outperforms DMF/THF by:
- Enhancing triazole product precipitation
- Reducing copper-mediated adenosine oxidation
Scalability and Process Considerations
Batch vs Flow Chemistry
- Batch : Suitable for gram-scale (≤50 g)
- Flow : Recommended for larger scales to control exotherm during CuAAC
Purification Strategies
- Initial isolation : Precipitation from reaction mixture
- Final polishing : Reverse-phase chromatography (C18, MeCN/H₂O)
Chemical Reactions Analysis
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or adenosine moieties.
Scientific Research Applications
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The unique properties of the triazole and adenosine moieties make this compound useful in the development of novel materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine involves its interaction with specific molecular targets in the body. The compound is known to bind to adenosine receptors, which are involved in various physiological processes, including neurotransmission and immune response . By modulating the activity of these receptors, the compound can exert its therapeutic effects. Additionally, the triazole moiety may interact with other biological targets, such as enzymes, further contributing to its pharmacological profile .
Comparison with Similar Compounds
Key Structural Differences :
Stability and Degradation Profiles
Triazole derivatives exhibit varying stability under physiological conditions:
- Compounds 1a and 1b (tert-butyl piperazine derivatives) degrade in simulated gastric fluid due to hydrolytic cleavage of the oxazolidinone ring .
- Compound 6i (N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide) retains stability at 250 mM, suggesting resistance to enzymatic degradation .
The 4-propoxyphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to smaller substituents (e.g., chlorophenyl in 6i), though experimental data are needed for confirmation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
